N,N'-bis(2-phenylethyl)ethanediamide
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Overview
Description
N,N’-bis(2-phenylethyl)ethanediamide: is an organic compound with the molecular formula C18H20N2O2. It is a diamide derivative of oxalic acid, where the amide groups are substituted with 2-phenylethyl groups. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-bis(2-phenylethyl)ethanediamide can be synthesized through the reaction of benzaldehyde and acetaldehyde under basic conditions to form a diol intermediate. This intermediate is then oxidized to the corresponding ketone, which undergoes a condensation reaction to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of N,N’-bis(2-phenylethyl)ethanediamide typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the phenylethyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amines.
Scientific Research Applications
N,N’-bis(2-phenylethyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a ligand in copper-catalyzed coupling reactions of aryl halides and alkyl alcohols.
Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-bis(2-phenylethyl)ethanediamide involves its role as a ligand in catalytic reactions. It facilitates the coupling of aryl halides and alkyl alcohols by stabilizing the transition state and enhancing the reactivity of the copper catalyst . Additionally, as an inhibitor of coenzyme A dehydrogenase, it interferes with the enzyme’s activity, leading to the inhibition of fatty acid synthesis .
Comparison with Similar Compounds
N,N’-bis(2-ethylphenyl)ethanediamide: This compound has similar structural features but with ethyl groups instead of phenylethyl groups.
N,N’-bis(2-phenylethyl)oxamide: Another related compound with oxamide groups instead of ethanediamide.
Uniqueness: N,N’-bis(2-phenylethyl)ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in catalytic reactions and as an enzyme inhibitor makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
N,N'-bis(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-13-11-15-7-3-1-4-8-15)18(22)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXQKYMXZRGKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14040-79-0 |
Source
|
Record name | N,N'-BIS(2-PHENYLETHYL)OXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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